An In-Depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester
An In-Depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2,6-Dimethyl-nicotinic acid methyl ester, also known by its IUPAC name, methyl 2,6-dimethylpyridine-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical and physical characteristics, experimental protocols, and potential biological significance.
Core Properties
2,6-Dimethyl-nicotinic acid methyl ester is a pyridine derivative with a methyl ester group at the 3-position and two methyl groups at the 2- and 6-positions. Its chemical structure is foundational to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Physicochemical Data
Quantitative data for the physical and chemical properties of 2,6-Dimethyl-nicotinic acid methyl ester are summarized in the table below. It is important to note that while some data is available for closely related compounds, specific experimental values for the target compound are not widely published. The data presented here is a combination of available information and estimated values based on structurally similar molecules.
| Property | Value | Source/Notes |
| IUPAC Name | methyl 2,6-dimethylpyridine-3-carboxylate | |
| CAS Number | 127067-18-9 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | Not available | Data for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 72-74 °C.[2] |
| Boiling Point | Not available | Data for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 208 °C at 40 mmHg.[2] |
| Solubility | Not available |
Synthesis and Experimental Protocols
General Synthesis Protocol: Fischer Esterification
Objective: To synthesize methyl 2,6-dimethylpyridine-3-carboxylate from 2,6-dimethylnicotinic acid.
Materials:
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2,6-dimethylnicotinic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Anhydrous sodium sulfate
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Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 2,6-dimethylnicotinic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include singlets for the two methyl groups on the pyridine ring, a singlet for the methyl ester protons, and signals for the aromatic protons on the pyridine ring.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the methyl carbons, the aromatic carbons of the pyridine ring, the ester carbonyl carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
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Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks would include C-H stretching from the methyl and aromatic groups, a strong C=O stretching band for the ester, and C-N and C=C stretching vibrations from the pyridine ring.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
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Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound should be observed. Fragmentation patterns can provide further structural information.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for 2,6-Dimethyl-nicotinic acid methyl ester is limited, the broader class of nicotinic acid derivatives has been extensively studied. These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory and antibacterial activities.[3][4][5]
The biological activities of nicotinic acid and its derivatives are often mediated through the activation of specific cellular signaling pathways. For instance, nicotinic acid itself is a known agonist for the G-protein coupled receptor GPR109A, which is involved in lipid metabolism and immune responses. It is plausible that 2,6-Dimethyl-nicotinic acid methyl ester, or its hydrolyzed active acid form, could interact with similar pathways.
Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by nicotinic acid derivatives.
This diagram illustrates the potential interaction of a nicotinic acid derivative with the GPR109A receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of downstream cellular responses via Protein Kinase A.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and characterization of 2,6-Dimethyl-nicotinic acid methyl ester.
This guide serves as a foundational resource for researchers working with 2,6-Dimethyl-nicotinic acid methyl ester. Further experimental investigation is required to fully elucidate its specific properties and biological activities.
References
- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 2. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
